(E)-4-bromo-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol
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Overview
Description
(E)-4-bromo-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol is a Schiff base compound characterized by the presence of an azomethine group (C=N) Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Mechanism of Action
Target of Action
It’s known that schiff base complexes, like this compound, play a significant role in coordination chemistry related to catalysis and enzymatic reactions . They are often involved in interactions with transition metal complexes .
Mode of Action
The compound, being a Schiff base, adopts an E configuration about the azomethine C–N double bond . The two benzene rings and azomethine group are practically coplanar, as a result of intramolecular hydrogen bonds involving the hydroxy O atom and azomethine N atom
Biochemical Pathways
Schiff bases are known to be effective as stereospecific catalysts for oxidation, reduction, hydrolysis, and other transformations of organic and inorganic chemistry .
Result of Action
It has been used in the development of an electrochemical sensor for the detection of iodide anions . The complexation ability of the compound with various anions was explored, showing high sensibility for the detection of I− .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-bromo-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol typically involves the condensation reaction between 4-bromo-2-hydroxy-6-methoxybenzaldehyde and 2-aminophenol. The reaction is usually carried out in an ethanol solvent under reflux conditions. The resulting Schiff base is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-bromo-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The azomethine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under mild conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its antimicrobial and antioxidant activities.
Medicine: Potential use in drug development due to its biological activities.
Industry: Applications in the development of sensors and materials with specific optical properties[][4].
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(((2-hydroxyphenyl)imino)methyl)phenol
- (E)-2-(((4-fluorophenyl)imino)methyl)phenol
- (E)-2-(((4-hydroxyphenyl)imino)methyl)phenol
Uniqueness
(E)-4-bromo-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol stands out due to the presence of the bromine atom and methoxy group, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
4-bromo-2-[(2-hydroxyphenyl)iminomethyl]-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3/c1-19-13-7-10(15)6-9(14(13)18)8-16-11-4-2-3-5-12(11)17/h2-8,17-18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEZZOHHRFIFHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NC2=CC=CC=C2O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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